molecular formula C10H18N2 B8482905 1-(Diethylamino)cyclopentanecarbonitrile

1-(Diethylamino)cyclopentanecarbonitrile

Cat. No.: B8482905
M. Wt: 166.26 g/mol
InChI Key: VSNJHWHYVLYUHS-UHFFFAOYSA-N
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Description

1-(Diethylamino)cyclopentanecarbonitrile is a nitrile-functionalized cyclopentane derivative bearing a diethylamino group. The diethylamino group enhances lipophilicity, which may influence solubility and reactivity compared to other derivatives .

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

1-(diethylamino)cyclopentane-1-carbonitrile

InChI

InChI=1S/C10H18N2/c1-3-12(4-2)10(9-11)7-5-6-8-10/h3-8H2,1-2H3

InChI Key

VSNJHWHYVLYUHS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1(CCCC1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural differences and molecular properties of related cyclopentanecarbonitrile derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-(Diethylamino)cyclopentanecarbonitrile* -N(CH₂CH₃)₂ C₁₀H₁₈N₂ ~166.27 (calculated) Nitrile, tertiary amine
1-(4-Methoxyphenyl)cyclopentanecarbonitrile 4-methoxyphenyl C₁₃H₁₅NO 201.26 Nitrile, methoxy, aromatic
1-(4-Aminophenyl)cyclopentanecarbonitrile 4-aminophenyl C₁₂H₁₄N₂ 186.26 Nitrile, primary amine, aromatic
1-(2-Nitrophenyl)cyclopentanecarbonitrile 2-nitrophenyl C₁₂H₁₂N₂O₂ 216.24 Nitrile, nitro, aromatic
1-(Dimethylamino)cyclopentanecarbonitrile -N(CH₃)₂ C₉H₁₆N₂ 152.24 Nitrile, tertiary amine
1-(Ethylamino)cyclohexanecarbonitrile Cyclohexane backbone C₉H₁₄N₂ 166.24 Nitrile, secondary amine

*Note: Data for this compound is inferred from analogs.

Key Observations :

  • Aromatic vs.
  • Functional Group Effects: The nitro group in 1-(2-nitrophenyl)cyclopentanecarbonitrile increases polarity and oxidative stability, whereas the amino group in 1-(4-aminophenyl)cyclopentanecarbonitrile enhances reactivity in coupling reactions .
  • Amine Substituents: Tertiary amines (diethylamino, dimethylamino) improve lipid solubility compared to primary or secondary amines, impacting bioavailability in drug design .

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